Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- is an organic compound characterized by its unique structure that incorporates a benzene ring and a bis-cyclobutene moiety with dichlorine substituents. The compound has a molecular formula of CHCl and a molecular weight of approximately 235.10 g/mol. The presence of chlorine atoms in the cyclobutene structure enhances its reactivity and potential applications in various chemical processes.
The primary reactions involving Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- are likely to include electrophilic aromatic substitution due to the electron-rich nature of the benzene ring. This allows for the substitution of hydrogen atoms with various electrophiles. Additionally, the dichloro-substituted cyclobutene moiety can undergo elimination reactions or nucleophilic substitutions depending on the reaction conditions and reagents used.
The synthesis of Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- can be achieved through several methods:
Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- may have potential applications in:
Several compounds share structural similarities with Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzene | CH | Basic aromatic hydrocarbon; foundation for many derivatives. |
| 2-Chlorocyclobutane | CHCl | Saturated cyclic compound; less reactive than the dichlorinated version. |
| 2,4-Dichlorophenol | CHClO | Chlorinated phenolic compound; used in disinfectants and herbicides. |
| Dichloromethane | CHCl | Solvent with high volatility; used in various industrial applications. |
Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- stands out due to its dual functionality as both an aromatic compound and a chlorinated cyclobutene derivative. This combination may provide unique reactivity profiles not found in simpler compounds.